molecular formula C13H15ClN2O B6207967 3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride CAS No. 2703779-75-1

3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride

Cat. No.: B6207967
CAS No.: 2703779-75-1
M. Wt: 250.7
Attention: For research use only. Not for human or veterinary use.
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Description

3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride is a synthetic organic compound that features a pyrrolidine ring attached to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride typically involves the reaction of indole derivatives with pyrrolidine-2-carbonyl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride is unique due to its combined structural features of both pyrrolidine and indole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry .

Properties

CAS No.

2703779-75-1

Molecular Formula

C13H15ClN2O

Molecular Weight

250.7

Purity

95

Origin of Product

United States

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